molecular formula C8H8N4OS B12971455 5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide

5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide

Cat. No.: B12971455
M. Wt: 208.24 g/mol
InChI Key: OJKNKKZITXAYSR-UHFFFAOYSA-N
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Description

5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide is a heterocyclic compound that belongs to the benzo[d]thiazole family. Compounds containing the benzo[d]thiazole moiety are known for their diverse biological activities, including antibacterial, antifungal, anticancer, antidiabetic, antidepressant, anticonvulsant, and neuroprotective properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminothiazole derivatives with hydroxylamine and suitable carboxylic acid derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]thiazole derivatives such as:

Uniqueness

5-Amino-N-hydroxybenzo[d]thiazole-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino and hydroxy groups, along with the benzo[d]thiazole core, makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

5-amino-N'-hydroxy-1,3-benzothiazole-2-carboximidamide

InChI

InChI=1S/C8H8N4OS/c9-4-1-2-6-5(3-4)11-8(14-6)7(10)12-13/h1-3,13H,9H2,(H2,10,12)

InChI Key

OJKNKKZITXAYSR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=C1N)N=C(S2)/C(=N/O)/N

Canonical SMILES

C1=CC2=C(C=C1N)N=C(S2)C(=NO)N

Origin of Product

United States

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